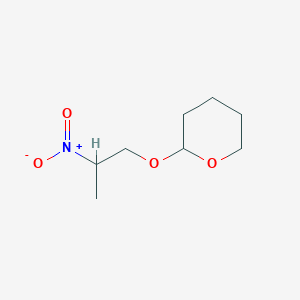

2-(2-硝基丙氧基)氧杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Nitropropoxy)oxane is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related nitro compounds and their reactions, which can provide insight into the behavior of similar structures. For instance, 2-nitropropane is a compound that is structurally related and is discussed in the context of enzymatic reactions and oxidation processes .

Synthesis Analysis

The synthesis of 2-(2-Nitropropoxy)oxane is not explicitly covered in the provided papers. However, the synthesis of related nitro compounds and their derivatives can involve various chemical reactions, including oxidation and nitration. For example, 2-nitropropane can be enzymatically converted into acetone by 2-nitropropane dioxygenase, which incorporates two atoms of molecular oxygen into the product .

Molecular Structure Analysis

While the molecular structure of 2-(2-Nitropropoxy)oxane is not directly analyzed, the papers do discuss the structure of similar compounds. For example, 2-silyloxy-1,2-oxazines are described as having a chair conformation with a pyramidal nitrogen atom in the solid state, and they exist as an equilibrating mixture of two conformers in solution . This information about conformational preferences and stability can be relevant when considering the structure of 2-(2-Nitropropoxy)oxane.

Chemical Reactions Analysis

The papers provide information on the chemical reactivity of nitro compounds. For instance, 2-nitropropane undergoes oxidative denitrification with various substrates, and the enzyme 2-nitropropane dioxygenase plays a crucial role in this process . Additionally, the oxidation of 2-nitropropane by horseradish peroxidase involves hydrogen peroxide and superoxide, suggesting a complex reaction mechanism that could be relevant to similar nitro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Nitropropoxy)oxane are not discussed in the papers. However, the properties of related nitro compounds, such as their reactivity with hydroxyl radicals and their antioxidant potential, are examined. For example, stable nitroxide radicals, which share the nitro functional group, are shown to be potent antioxidants and effective radioprotectants . These properties could provide a basis for hypothesizing the behavior of 2-(2-Nitropropoxy)oxane in biological systems or under oxidative stress.

科学研究应用

酶氧化:对来自Hansenula mrakii的一种硝基烷氧化酶的研究表明,它能够将2-硝基丙烷转化为丙酮和亚硝酸盐,而不生成过氧化氢。这种酶对2-硝基丙烷和其他硝基烷烃(如硝基乙烷)的作用突显了生物体内硝基化合物的生化处理(Kido, Yamamoto, & Soda, 1976)。

化学反应和氧化:另一项研究发现,阴离子硝基烷烃与不同酶(包括2-硝基丙烷双氧酶)的反应性差异显著。这项研究为了解硝基烷烃在酶反应中的化学行为和潜在应用提供了见解(Kido & Soda, 1984)。

大气化学:关于大气化学的研究,特别是关于休斯顿(Houston),德克萨斯州的亚硝酸(HONO),提到了硝基化合物在大气反应中的作用。这项研究有助于理解类似2-(2-硝基丙氧基)氧杂环戊烷等硝基化合物的环境影响和相互作用(Wong et al., 2011)。

催化和氧化反应:关于电催化醇氧化的论文讨论了硝基氧基衍生物(如2-氮杂莽环戊烷N-氧基(AZADO)和9-氮杂双环[3.3.1]壬烷N-氧基(ABNO))作为选择性氧化反应的催化剂的应用。这项研究突显了硝基化合物在催化和工业过程中的潜在应用(Rafiee, Miles, & Stahl, 2015)。

聚合和材料科学:一项关于开发通用烷氧胺用于“活性”自由基聚合的研究展示了硝基化合物在各种乙烯单体的受控聚合中的应用,展示了它们在材料科学和聚合工程中的重要性(Benoit, Chaplinski, Braslau, & Hawker, 1999)。

属性

IUPAC Name |

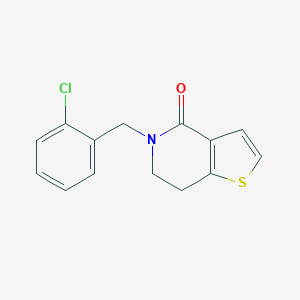

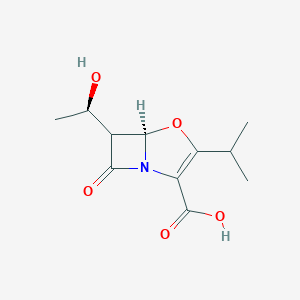

2-(2-nitropropoxy)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-7(9(10)11)6-13-8-4-2-3-5-12-8/h7-8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEGMSZCHMIMNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1CCCCO1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546529 |

Source

|

| Record name | 2-(2-Nitropropoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitropropoxy)oxane | |

CAS RN |

97945-38-5 |

Source

|

| Record name | 2-(2-Nitropropoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)